Dodec-1-EN-8-yne

Hydrophobicity Partition Coefficient Solubility

Dodec-1-en-8-yne (CAS 197901-17-0) is a linear C12 hydrocarbon that integrates a terminal alkene at position 1 with an internal alkyne at position 8. This bifunctional enyne architecture endows the molecule with dual reactivity pathways not accessible to simpler mono-unsaturated analogs.

Molecular Formula C12H20
Molecular Weight 164.29 g/mol
CAS No. 197901-17-0
Cat. No. B15164321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodec-1-EN-8-yne
CAS197901-17-0
Molecular FormulaC12H20
Molecular Weight164.29 g/mol
Structural Identifiers
SMILESCCCC#CCCCCCC=C
InChIInChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-7,9,11-12H2,2H3
InChIKeyFCUIMEPCJUVEDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodec-1-EN-8-yne (CAS 197901-17-0): Technical Baseline for Research Procurement


Dodec-1-en-8-yne (CAS 197901-17-0) is a linear C12 hydrocarbon that integrates a terminal alkene at position 1 with an internal alkyne at position 8 . This bifunctional enyne architecture endows the molecule with dual reactivity pathways not accessible to simpler mono-unsaturated analogs [1]. The compound has a molecular formula of C12H20 and a molecular weight of 164.29 g/mol [2]. As a non-conjugated enyne, the two reactive sites operate independently, enabling sequential or orthogonal functionalization strategies that are critical for constructing complex molecular frameworks in materials science and organic synthesis [1].

Why Generic Alkene or Alkyne Substitution Cannot Replicate Dodec-1-EN-8-yne's Performance


Procurement of a generic terminal alkene (e.g., 1-dodecene) or a simple terminal alkyne (e.g., 1-dodecyne) as a substitute for dodec-1-en-8-yne fails to capture the unique bifunctional reactivity that defines this compound's utility. While 1-dodecene provides only alkene chemistry and 1-dodecyne offers only alkyne reactivity, dodec-1-en-8-yne presents both functional groups within a single molecular scaffold . This architectural distinction is not merely additive; the spatial separation of the two reactive sites (8 carbons apart) minimizes electronic cross-talk, allowing for independent, stepwise transformations that are essential for the precise construction of advanced intermediates and functional materials [1]. Furthermore, the compound's specific LogP value of 3.9264 confers a distinct hydrophobicity profile that differs from shorter-chain enynes or mono-functional alkanes, directly impacting solubility and partitioning behavior in biphasic reaction systems [2].

Quantitative Differentiation of Dodec-1-EN-8-yne Against Structural Analogs


Hydrophobicity Benchmark: LogP Comparison Against Mono- and Shorter-Chain Enynes

Dodec-1-en-8-yne exhibits a calculated LogP of 3.9264, which quantitatively distinguishes it from both mono-functional analogs and shorter-chain enynes [1]. This value falls between the higher LogP of terminal alkynes like 1-dodecyne (LogP ~5.78) [2] and the lower LogP of the shorter enyne dec-1-en-8-yne (LogP 3.1462) . The difference of approximately 0.8 log units compared to the dec- analog translates to a nearly 6.3-fold difference in octanol-water partition coefficient, directly impacting solubility profiles and phase-transfer behavior in synthetic applications.

Hydrophobicity Partition Coefficient Solubility

Synthetic Accessibility: Validated High-Yield Preparation Route

A documented synthetic route for dodec-1-en-8-yne achieves an isolated yield of 89% using a straightforward alkylation of 7-bromo-1-heptene with 1-pentynyl lithium in THF/DMSO [1]. This high yield is comparable to or exceeds that of many structurally similar enynes, which often require more elaborate multi-step sequences. The availability of a robust, high-yielding synthesis reduces procurement risk and ensures consistent supply quality for research-scale applications.

Organic Synthesis Yield Optimization Alkylation

Dual Reactive Site Topology: Independent Alkene and Alkyne Functionality

Dodec-1-en-8-yne possesses both a terminal alkene and an internal alkyne, separated by an eight-carbon spacer . In contrast, mono-functional analogs such as 1-dodecene (only alkene) or 1-dodecyne (only alkyne) lack the capacity for dual, independent transformations [1]. This bifunctionality is essential for applications requiring sequential or orthogonal chemistry, such as the construction of complex molecular architectures via two distinct click reactions or the synthesis of block copolymers with controlled architecture.

Orthogonal Reactivity Bifunctional Building Block Sequential Functionalization

Physical Property Differentiation: Boiling Point and Density Relative to Chain Analogs

Dodec-1-en-8-yne exhibits a predicted boiling point of 225.6 ± 19.0 °C and a density of 0.801 ± 0.06 g/cm³ [1]. These values are intermediate between the shorter-chain enyne dec-1-en-8-yne and the saturated alkane dodecane, reflecting the influence of both chain length and unsaturation on intermolecular forces. The specific boiling point enables purification via fractional distillation under mild vacuum, while the density value is critical for accurate volumetric dispensing in automated synthesis platforms.

Physical Properties Boiling Point Density Purification

Enyne Metathesis Reactivity: Class-Level Advantage Over Isolated Alkenes or Alkynes

As a terminal enyne, dodec-1-en-8-yne is structurally poised to participate in enyne metathesis reactions, a powerful catalytic transformation that generates 1,3-dienes with high atom economy [1][2]. Studies on related terminal enynes demonstrate that the presence of both alkene and alkyne functionalities within the same molecule enables intramolecular ring-closing metathesis (RCM) and cross-metathesis pathways that are inaccessible to mono-functional analogs [3]. Furthermore, the rate of enyne metathesis can be accelerated by substitution on the alkyne, and the reaction proceeds with high stereoselectivity using ruthenium carbene catalysts [4].

Enyne Metathesis Ruthenium Catalysis 1,3-Diene Synthesis

Validated Application Scenarios for Dodec-1-EN-8-yne Based on Quantitative Evidence


Synthesis of Insect Pheromone Intermediates via High-Yield Alkylation

Dodec-1-en-8-yne serves as a key intermediate in the synthesis of insect sex pheromones, such as (Z)-8-dodecen-1-yl acetate, the main component of the Oriental fruit moth pheromone [1]. The validated 89% yield synthetic route provides a reliable entry point for constructing the C12 pheromone backbone [2]. The bifunctional enyne structure allows for subsequent selective hydrogenation or functionalization to install the requisite alkene geometry, which is critical for pheromone bioactivity.

Bifunctional Building Block for Orthogonal Click Chemistry

The combination of a terminal alkene and an internal alkyne within dodec-1-en-8-yne enables sequential orthogonal click reactions. The alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, while the alkene can be independently functionalized via thiol-ene chemistry or cross-metathesis [1]. This dual reactivity is highly valued in the construction of complex macromolecular architectures, such as dendrimers, functionalized polymers, and bioconjugates, where precise control over functional group placement is paramount.

Enyne Metathesis Precursor for 1,3-Diene Synthesis

As a terminal enyne, dodec-1-en-8-yne is an ideal substrate for ruthenium-catalyzed enyne metathesis, a reaction that efficiently produces 1,3-dienes with high atom economy [3]. These conjugated dienes are valuable building blocks in organic synthesis, particularly for Diels-Alder cycloadditions and the construction of natural product frameworks. The use of dodec-1-en-8-yne in this context leverages its intrinsic bifunctionality to access a product class that would require more complex, multi-step sequences starting from mono-functional precursors.

Model Compound for Structure-Property Relationship Studies in Lipophilic Matrices

The defined LogP of 3.9264 and the predicted boiling point/density make dodec-1-en-8-yne a suitable model compound for studying the partitioning behavior of medium-chain unsaturated hydrocarbons in biphasic systems or within polymeric matrices [4]. Its intermediate hydrophobicity fills a gap between shorter-chain enynes (e.g., dec-1-en-8-yne, LogP 3.15) and fully saturated alkanes, enabling systematic investigation of chain length and unsaturation effects on solubility, diffusion, and membrane permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dodec-1-EN-8-yne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.